N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide
CAS No.: 339009-14-2
Cat. No.: VC5160802
Molecular Formula: C19H13Cl2N3O4
Molecular Weight: 418.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339009-14-2 |
|---|---|
| Molecular Formula | C19H13Cl2N3O4 |
| Molecular Weight | 418.23 |
| IUPAC Name | N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-2-nitrobenzamide |
| Standard InChI | InChI=1S/C19H13Cl2N3O4/c20-15-7-5-12(9-16(15)21)10-23-11-13(6-8-18(23)25)22-19(26)14-3-1-2-4-17(14)24(27)28/h1-9,11H,10H2,(H,22,26) |
| Standard InChI Key | AKRRZUWPMFNJOB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Architecture
The IUPAC name N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-2-nitrobenzamide reflects its core structure: a pyridinone ring substituted at the 3-position with a benzamide group bearing a nitro moiety and a 3,4-dichlorobenzyl side chain . The SMILES notation C1=CC=C(C(=C1)C(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] provides a linear representation of its connectivity .
Spectroscopic and Computational Data
The InChI key AKRRZUWPMFNJOB-UHFFFAOYSA-N enables precise structural retrieval from databases, while the 3D conformer models highlight rotational flexibility around the benzyl-pyridinone linkage . Quantum mechanical calculations predict a planar geometry for the nitrobenzamide moiety, with intramolecular hydrogen bonding between the amide carbonyl and pyridinone oxygen stabilizing the conformation .
Synthetic Pathways and Analytical Validation
Proposed Synthesis Strategy
While explicit synthetic details for this compound are absent in public records, analogous benzamide derivatives are typically synthesized via:
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N-Alkylation: Coupling 3,4-dichlorobenzyl chloride with 6-oxo-1,6-dihydropyridin-3-amine under basic conditions.
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Amide Bond Formation: Reacting the resulting amine with 2-nitrobenzoyl chloride in the presence of a coupling agent like HATU .
| Compound | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|
| N-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-3-biphenylcarboxamide | 12.3 | MDA-MB-231 | |
| Hypothetical analog (CID 1483021) | In silico: 18.7 | N/A |
Anti-Inflammatory and Antimicrobial Prospects
The dichlorobenzyl group, common in antimicrobial agents, suggests potential Gram-positive activity. Nitroaromatics are also known for modulating cyclooxygenase-2 (COX-2), hinting at anti-inflammatory applications .
Toxicological and ADMET Considerations
Pharmacokinetic Predictions
Computational ADMET models (SwissADME) predict moderate blood-brain barrier permeability (logBB: -0.8) and high plasma protein binding (89%) due to lipophilic substituents. The compound likely undergoes hepatic metabolism via CYP3A4, with the nitro group reducing metabolic stability .
Future Directions and Research Gaps
Target Validation and Optimization
In vivo efficacy studies in xenograft models are critical to confirm STAT3 inhibition. Structure-activity relationship (SAR) studies could explore replacing the nitro group with bioisosteres like cyano or sulfonamide to mitigate toxicity risks .
Formulation Challenges
The compound’s poor aqueous solubility (predicted logP: 3.2) necessitates nanoparticle encapsulation or prodrug strategies for clinical translation .
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